molecular formula C7H12ClFO2S B1448748 (1-Fluorocyclohexyl)methanesulfonyl chloride CAS No. 1803572-07-7

(1-Fluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B1448748
CAS No.: 1803572-07-7
M. Wt: 214.69 g/mol
InChI Key: YGZLCDRQMGWURB-UHFFFAOYSA-N
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Description

(1-Fluorocyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is a versatile chemical used in various scientific research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

(1-Fluorocyclohexyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on these biomolecules. This interaction can lead to the formation of stable sulfonamide bonds, which are crucial in studying enzyme mechanisms and protein functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This covalent modification can inhibit or activate enzymes, depending on the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its broader biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

(1-Fluorocyclohexyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds.

    Material Science: It is utilized in the synthesis of materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Fluorocyclohexyl)methanesulfonyl chloride is unique due to the presence of both the fluorocyclohexyl group and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various research applications .

Properties

IUPAC Name

(1-fluorocyclohexyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZLCDRQMGWURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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